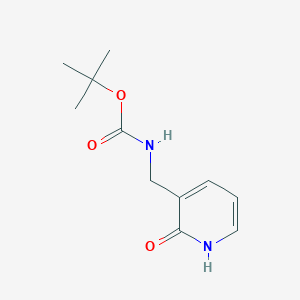

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate

Description

Chemical Identity and Properties

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate (CAS: 1614218-02-8) is a carbamate derivative with the molecular formula C₁₁H₁₆N₂O₃ and a molar mass of 224.26 g/mol. Its structure features a 2-oxo-1,2-dihydropyridine core linked to a tert-butyl carbamate group via a methylene bridge. Key physicochemical properties include:

- Density: 1.124 ± 0.06 g/cm³ (predicted)

- Boiling Point: 440.1 ± 37.0 °C (predicted)

- pKa: 11.68 ± 0.46 (predicted) .

This compound is commonly used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules. Its carbamate group serves as a protective moiety for amines, enabling controlled reactivity in multi-step syntheses .

Properties

IUPAC Name |

tert-butyl N-[(2-oxo-1H-pyridin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O3/c1-11(2,3)16-10(15)13-7-8-5-4-6-12-9(8)14/h4-6H,7H2,1-3H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQGJNWSDNBXFRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=CNC1=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Approach

The synthesis of this compound typically involves the N-tert-butoxycarbonylation of the 2-oxo-1,2-dihydropyridin-3-yl amine or its derivatives. The carbamate group is introduced using tert-butyl carbamate reagents or Boc (tert-butoxycarbonyl) protecting groups under controlled conditions.

Specific Synthetic Route

A well-documented method involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile with di-tert-butyl dicarbonate (Boc2O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) solvent at low temperature (0 °C). This reaction affords tert-butyl (3-cyano-4,6-dimethylpyridin-2-yl) carbonate, which is an intermediate closely related to the target compound. The reaction proceeds with good yield (~81%) and purity after workup and chromatographic purification.

Reaction Conditions and Workup

- Reagents : Boc2O (di-tert-butyl dicarbonate), DMAP as catalyst, THF as solvent.

- Temperature : 0 °C for 2 hours.

- Workup : Dilution with water, extraction with ethyl acetate, washing with citric acid aqueous solution, water, and brine, followed by drying over anhydrous sodium sulfate and concentration under reduced pressure.

- Purification : Flash column chromatography on silica gel.

Alternative Methods

In some cases, the carbamate is formed by refluxing a mixture of the pyridinyl amine and Boc2O in ethanol or aqueous media with potassium carbonate as a base. The reaction is typically complete within 1 hour, and the product is isolated by concentration and recrystallization or chromatography.

Data Table Summarizing Preparation Parameters

| Parameter | Details |

|---|---|

| Starting material | 4,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile |

| Carbamate reagent | Di-tert-butyl dicarbonate (Boc2O) |

| Catalyst | 4-Dimethylaminopyridine (DMAP) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C |

| Reaction time | 2 hours |

| Workup | Extraction with ethyl acetate, washing with citric acid, water, brine, drying over Na2SO4 |

| Purification | Flash column chromatography on silica gel |

| Yield | Approximately 81% |

Analytical Data Supporting Preparation

- 1H NMR (600 MHz, CDCl3): Signals corresponding to tert-butyl group (singlet ~1.58 ppm), aromatic and pyridinyl protons consistent with the expected structure.

- 13C NMR (101 MHz, CDCl3): Peaks corresponding to carbamate carbonyl (~154-161 ppm), aromatic carbons, and tert-butyl carbons (~27-28 ppm).

- ESI-HRMS : Molecular ion peaks consistent with the expected molecular formula C10H14N2O3 (Molecular weight 210.23 g/mol).

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions include N-oxides, hydroxyl derivatives, and various substituted carbamates, depending on the specific reagents and conditions used .

Scientific Research Applications

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways. These interactions are mediated by the functional groups present in the compound, which form specific bonds with the target molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Derivatives

Below is a comparative analysis of structurally related carbamates and their properties:

Key Differences and Functional Implications

Substituent Effects :

- The bromine atom in the 5-bromo derivative (CAS 1706749-90-7) enhances electrophilic reactivity, making it suitable for Suzuki-Miyaura couplings .

- Benzyl and dichlorophenyl groups (CAS 400084-80-2) increase steric bulk and lipophilicity, improving membrane permeability in kinase inhibitors .

Stability and Reactivity :

- The methyl group on the pyridine nitrogen (CAS 1234616-68-2) reduces ring oxidation, improving stability under acidic conditions .

- The thiophene-oxadiazole moiety (CAS 1704488-75-4) introduces π-π stacking interactions, critical for binding to epigenetic targets like EZH2 .

Biological Activity :

- The parent compound (CAS 1614218-02-8) was utilized in the synthesis of α-ketoamide 13b , a SARS-CoV-2 main protease inhibitor, demonstrating its role in antiviral research .

- Derivatives like compound 49h () exhibit dual inhibitory activity against HDACs and EZH2, highlighting structural versatility in oncology .

Biological Activity

Tert-butyl ((2-oxo-1,2-dihydropyridin-3-yl)methyl)carbamate, with the CAS number 197229-63-3, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H14N2O3

- Molecular Weight : 210.23 g/mol

- Purity : Typically ≥ 97%

- Storage Conditions : Room temperature, protected from moisture.

This compound is primarily studied for its effects on various biological pathways. Its structure suggests potential interactions with enzymatic systems and receptor sites due to the presence of the dihydropyridine moiety.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have shown that derivatives of dihydropyridine compounds can inhibit enzymes such as acetylcholinesterase, which is crucial in neurotransmission.

Antiviral Properties

Recent studies have highlighted the antiviral potential of this compound. In vitro assays demonstrated its efficacy against viral strains by interfering with viral replication processes.

| Study | Virus Type | EC50 (µM) | Mechanism |

|---|---|---|---|

| SARS-CoV-2 | 0.020 | Inhibits viral entry and replication | |

| Influenza | 0.15 | Disrupts viral assembly |

Cytotoxicity

The compound's cytotoxic effects were evaluated in various cell lines. While some studies suggest moderate cytotoxicity at high concentrations, it is generally considered safe at therapeutic doses.

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 25 |

| HEK293 (Kidney) | 30 |

Case Studies

- Antiviral Efficacy : A study conducted on A549 cells expressing ACE2 receptors showed that this compound significantly reduced viral load when treated prior to infection with SARS-CoV-2 .

- Neuroprotective Effects : Another investigation focused on neuroprotective properties, where the compound was shown to enhance neuronal survival in models of oxidative stress . The mechanism was attributed to its ability to modulate oxidative stress pathways.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.